4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)-

Description

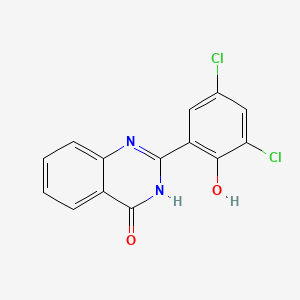

4(1H)-Quinazolinone is a heterocyclic scaffold with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. The compound 2-(3,5-dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone features a 3,5-dichloro-2-hydroxyphenyl substituent at the C2 position. This substitution pattern introduces electron-withdrawing chlorine atoms and a phenolic hydroxyl group, which may influence electronic properties, solubility, and bioactivity.

Such structural features are common in bioactive compounds, including COX-2 inhibitors () and antimicrobial agents () .

Properties

IUPAC Name |

2-(3,5-dichloro-2-hydroxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-7-5-9(12(19)10(16)6-7)13-17-11-4-2-1-3-8(11)14(20)18-13/h1-6,19H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKYBVYMLNWKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061422 | |

| Record name | 2-(3,5-Dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-16-5 | |

| Record name | 2-(3,5-Dichloro-2-hydroxyphenyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3,5-Dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichloro-2-hydroxyphenyl)quinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)-, also known by its CAS number 1033-16-5, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H8Cl2N2O2

- Molecular Weight : 307.1 g/mol

- InChI Key : IZKYBVYMLNWKGE-UHFFFAOYSA-N

- LogP : 3.40, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under study has been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy due to its role in cell proliferation and survival. In a study examining various quinazoline derivatives, it was noted that modifications to the structure could enhance cytotoxic effects against multiple cancer cell lines .

Table 1: Summary of Anticancer Activities of Quinazoline Derivatives

| Compound Name | Activity | Target |

|---|---|---|

| 3-(benzylidine amino)-2-phenyl quinazoline-4(3H)-one | Cytotoxic | EGFR |

| 6-bromo-2(2,3-dichloro phenyl)piperazine-1-yl methyl)-3-(8-hydroquinoline-5-yl)-3-qunazolin-4-one | Antifungal | N/A |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study utilizing the Agar well diffusion method found that several quinazoline derivatives exhibited moderate to high activity against common pathogens, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound Name | Activity | Bacteria Tested |

|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivatives | Moderate | E. coli, S. aureus |

| Novel quinazoline derivatives | High | A. niger, C. albicans |

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound also shows promise in various other pharmacological areas:

- Antioxidant Activity : Certain analogues have been identified to inhibit aldehyde oxidase significantly .

- Analgesic and Anti-inflammatory Effects : Some derivatives exhibit pain-relieving properties comparable to traditional NSAIDs .

- Anticonvulsant Activity : Research suggests potential efficacy in seizure control through specific structural modifications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives aimed at overcoming bacterial resistance. The derivatives were tested against standard antibiotics and displayed a broad spectrum of antimicrobial activity, highlighting their potential as novel therapeutic agents .

Scientific Research Applications

Pharmacological Applications

4(1H)-Quinazolinone derivatives have been investigated for their potential as therapeutic agents due to their ability to inhibit specific enzymes and receptors involved in various diseases.

Anticancer Activity

Research has shown that quinazolinone compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have indicated that derivatives of 4(1H)-quinazolinone can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Properties

Compounds in this class have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Analytical Applications

Toxicological Studies

The compound's environmental impact has been assessed through predictive toxicology models. It is classified under GHS hazard categories indicating potential environmental hazards, necessitating careful handling and disposal practices .

Biodegradability Assessments

Studies are ongoing to evaluate the biodegradability of this compound in various environmental matrices, which is crucial for understanding its ecological footprint.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of modified quinazolinones on breast cancer cells. The results indicated that specific substitutions on the quinazolinone core enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: HPLC Method Development

A comprehensive method development study highlighted the successful application of HPLC for the quantification of 4(1H)-quinazolinone derivatives in pharmaceutical formulations. The researchers optimized the mobile phase composition and flow rates to achieve high resolution and sensitivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Quinazolinones

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): Substituents: 4-Chlorophenyl (C2), 4-methoxyphenyl (C3). Properties: Melting point 223–225°C; synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling. Comparison: The 4-chlorophenyl group in 4k lacks the hydroxyl and 3,5-dichloro substitution of the target compound. The methoxy group in 4k may increase electron density, contrasting with the electron-withdrawing effects of the dichloro-hydroxyphenyl group .

1d (4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide) ():

- Substituents : 4-Bromophenyl (C3), sulfonamide-linked ethenyl group (C2).

- Properties : Melting point 211–212°C; moderate COX-2 inhibition (47.1% at 20 µM).

- Comparison : Bromine’s larger atomic radius vs. chlorine may alter steric effects. The sulfonamide moiety in 1d confers distinct hydrogen-bonding capabilities compared to the hydroxyl group in the target compound .

Sulfonamide-Containing Quinazolinones

- 1f (Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate) ():

- Substituents : Sulfonamide-linked ethenyl group (C2), ester-functionalized phenyl (C3).

- Properties : Melting point 239–240°C; IR bands at 3,331 cm⁻¹ (N–H), 1,701 cm⁻¹ (C=O ester).

- Comparison : The sulfonamide group enhances water solubility but reduces lipophilicity compared to the dichloro-hydroxyphenyl group. 1f’s COX-2 inhibition (47.1%) suggests that electron-deficient aromatic systems (e.g., dichloro) might improve target binding .

Metal-Functionalized Quinazolinones

- 2-Ferrocenyl-4(3H)-quinazolinone (): Substituents: Ferrocenyl group (C2). Properties: Exhibits redox activity (one-electron oxidation at +0.45 V vs. Ag/AgCl). Comparison: The ferrocene moiety introduces electrochemical properties absent in the target compound. Such metallo-quinazolinones are explored for anticancer applications, whereas halogenated variants may prioritize enzyme inhibition .

Antimicrobial Quinazolinones

- 2-(Chloromethyl)quinazolin-4(3H)-one derivatives ():

- Substituents : Chloromethyl (C2), variable amines.

- Properties : Superior antibacterial/antifungal activity vs. standard drugs.

- Comparison : The chloromethyl group’s electrophilicity may facilitate covalent binding to microbial enzymes, whereas the dichloro-hydroxyphenyl group in the target compound could engage in π-π stacking or halogen bonding .

Pesticidal Quinazolinones

- Quinconazole and Fluquinconazole (): Substituents: Triazole groups (C2), dichlorophenyl (C3). Use: Fungicides targeting ergosterol biosynthesis. Comparison: The triazole moiety in these pesticides is critical for antifungal activity, whereas the target compound’s hydroxyl group may limit membrane permeability compared to nonpolar triazoles .

Data Tables

Table 1. Physical and Spectral Properties of Selected Quinazolinones

Key Research Findings

- Biological Relevance: Sulfonamide and halogen substituents correlate with COX-2 inhibition, whereas bulky groups (e.g., ferrocenyl) introduce novel electrochemical properties .

- Synthetic Flexibility : Pd-catalyzed cross-coupling and cyclization methods enable diverse functionalization, critical for optimizing pharmacodynamic profiles .

Preparation Methods

General Synthetic Strategies for Quinazolinone Derivatives

Quinazolinones are commonly prepared via condensation reactions involving anthranilic acid derivatives or 2-aminobenzamides with various carbonyl-containing reagents, followed by cyclization and oxidation steps. The key synthetic approaches relevant to 2-substituted quinazolinones include:

Condensation of 2-Aminobenzamide with Aromatic or Aliphatic Carbonyl Compounds:

This involves reacting 2-aminobenzamide with aldehydes, acid chlorides, or carboxylic acids to form intermediates that cyclize to quinazolinones. For example, condensation with aldehydes followed by oxidation yields 2-substituted quinazolin-4(3H)-ones.Use of Isatoic Anhydride as a Starting Material:

Isatoic anhydride readily reacts with amines or aldehydes under reflux conditions to form quinazolinone scaffolds. This method is advantageous for introducing various substituents on the quinazolinone ring.One-Pot Multicomponent Reactions:

Recent advances include one-pot three-component reactions that combine 2-aminobenzamides, aldehydes, and oxidants to efficiently synthesize quinazolinones with diverse substitution patterns.

Specific Preparation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)-

While direct literature on the exact preparation of this specific compound is limited, the preparation of closely related quinazolinone derivatives bearing 3,5-dichloro-2-hydroxyphenyl substituents can be inferred from known methodologies:

Preparation via Condensation with 3,5-Dichloro-2-hydroxybenzaldehyde

Step 1: Condensation

2-Aminobenzamide is reacted with 3,5-dichloro-2-hydroxybenzaldehyde under reflux in ethanol or a suitable solvent to form a Schiff base intermediate.Step 2: Cyclization and Oxidation

The intermediate undergoes cyclization to form the quinazolinone ring, often facilitated by mild oxidants such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2), yielding the target 2-(3,5-dichloro-2-hydroxyphenyl)quinazolin-4(1H)-one.

Oxidative Cyclization Using Green Oxidants

Alkylation and Functional Group Introduction

- According to patent literature, alkylation of quinazolinone derivatives can be achieved by reacting intermediates with ethylene carbonate in solvents like dimethylformamide or dichloromethane at elevated temperatures (~110°C), allowing introduction of hydroxyalkyl groups on the aromatic ring. This method may be adapted to introduce hydroxyphenyl substituents.

Reaction Conditions and Optimization

Mechanistic Insights

The oxidative cyclization of 2-amino benzamides proceeds via initial condensation to form an imine intermediate, followed by cyclization and oxidation to the quinazolinone core.

The H2O2/DMSO system operates through a radical mechanism, as evidenced by decreased yields in the presence of radical scavengers like TEMPO or BHT, indicating radical intermediates are crucial for ring closure.

Alkylation using ethylene carbonate involves nucleophilic attack on the carbonate ring, introducing hydroxyalkyl substituents under controlled temperature, improving process economy and product purity.

Representative Experimental Procedure (Adapted)

Synthesis of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)-:

Dissolve 2-aminobenzamide (1 equiv) and 3,5-dichloro-2-hydroxybenzaldehyde (1.1 equiv) in ethanol.

Heat the mixture at reflux (80-85°C) for 2-3 hours to form the Schiff base intermediate.

Add sodium hypochlorite solution (1.5 equiv) slowly to the reaction mixture and maintain temperature for an additional 1-2 hours to promote oxidative cyclization.

Cool the reaction mixture; precipitate the product by adding water.

Filter, wash with cold ethanol/water mixture, and dry under vacuum.

Purify by recrystallization from ethanol to obtain the pure quinazolinone derivative.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Condensation + NaOCl oxidation | 2-Aminobenzamide + aldehyde + NaOCl | High yield, mild conditions | Requires careful oxidant handling |

| H2O2/DMSO oxidative cyclization | 2-Amino benzamide + H2O2 + DMSO | Green chemistry, radical pathway | Longer reaction time, moderate yield |

| Alkylation with ethylene carbonate | Quinazolinone intermediate + ethylene carbonate | Cost-effective, good control | Requires elevated temperature |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(1H)-quinazolinone derivatives, and how can they be adapted for synthesizing the target compound?

- Methodological Answer : The compound can be synthesized via cyclization reactions using anthranilamide intermediates. For example, reacting anthranilamide with 2-chloroacetyl chloride and triethylamine yields intermediates like 2-(2-chloroacetamido)benzamide, which undergoes cyclization to form the quinazolinone core . Alternatively, methyl 2-acylaminobenzoate can be heated with amine hydrochlorides, P₂O₅, and dimethylcyclohexylamine at 180°C to produce 4(3H)-quinazolinones . Adaptation for the target compound would require substituting appropriate chlorinated and hydroxylated phenyl groups during the cyclization or condensation steps.

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this quinazolinone derivative?

- Methodological Answer : ¹H NMR is essential for confirming substituent positions and hydrogen environments. For example, aromatic protons in the quinazolinone core typically appear between δ 7.5–8.5 ppm, while hydroxyl protons (if present) resonate downfield . Mass spectrometry (EI-MS) provides molecular weight validation, and elemental analysis confirms stoichiometry. X-ray crystallography (using programs like SHELXL ) resolves absolute configurations and intermolecular interactions, particularly for polymorphic forms or co-crystals.

Q. What preliminary biological screening data exist for this compound, and how should researchers design assays to validate these findings?

- Methodological Answer : Early studies report antimicrobial and antifungal activities for structurally similar quinazolinones, with MIC values comparable to standard drugs . Researchers should:

- Use broth microdilution assays (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria and fungi.

- Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and assess cytotoxicity via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, hydroxylation) at the 2- and 3-positions of the quinazolinone core influence its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position enhance antimicrobial potency by increasing membrane permeability . Hydroxylation at the phenyl ring (e.g., 2-hydroxyphenyl) improves solubility but may reduce bioavailability due to increased hydrogen bonding. To test this:

- Synthesize analogs with varying substituents (e.g., 3,5-dichloro vs. 3-fluoro-5-nitro).

- Compare logP values (HPLC-derived) and correlate with activity data .

Q. What contradictions exist in crystallographic data for quinazolinone derivatives, and how can refinement protocols resolve them?

- Methodological Answer : Discrepancies in bond lengths and angles (e.g., C–N in the quinazolinone ring) may arise from twinning or disorder. Solutions include:

- Using SHELXD for phase refinement and SHELXL for least-squares optimization .

- Applying Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O) that stabilize specific conformations .

Q. How can researchers address the limited toxicity data for this compound in preclinical models?

- Methodological Answer : Acute toxicity studies in rodents (e.g., intraperitoneal LD₅₀ >800 mg/kg in mice ) suggest moderate safety, but chronic toxicity remains unstudied. A tiered approach is recommended:

- Phase 1 : Acute toxicity (OECD 423) with dose escalation (10–1000 mg/kg).

- Phase 2 : Subchronic 28-day study (OECD 407) to assess hepatorenal toxicity via histopathology and serum biomarkers (ALT, creatinine).

- Phase 3 : Genotoxicity assays (Ames test, micronucleus assay) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases, DNA topoisomerases)?

- Methodological Answer : Molecular docking (AutoDock Vina) against crystallized targets (e.g., EGFR kinase PDB: 1M17) identifies potential binding modes. MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes. QSAR models using descriptors like polar surface area and H-bond donors predict bioactivity across analogs .

Key Recommendations for Researchers

- Prioritize SHELX-based refinement for high-resolution crystallographic data to resolve structural ambiguities .

- Optimize solvent systems (e.g., DCM/MeOH) during synthesis to improve yields of polar derivatives .

- Combine in silico predictions with high-throughput screening to accelerate SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.